
1-Bromo-4-chlorodecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-4-chlorodecane is an organic compound with the molecular formula C10H20BrCl. It is a halogenated alkane, specifically a decane derivative, where a bromine atom is attached to the first carbon and a chlorine atom is attached to the fourth carbon in the decane chain. This compound is used in various chemical synthesis processes and has applications in different fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Bromo-4-chlorodecane can be synthesized through several methods. One common method involves the halogenation of decane. The process typically includes the following steps:
Chlorination: Decane is first chlorinated to form 4-chlorodecane.
Bromination: The 4-chlorodecane is then brominated to form this compound.
The reaction conditions for these halogenation processes often involve the use of halogen sources such as chlorine gas (Cl2) and bromine (Br2) in the presence of a catalyst or under UV light to initiate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and controlled halogenation. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-Bromo-4-chlorodecane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine or chlorine atoms can be replaced by other nucleophiles.
Elimination Reactions: The compound can undergo elimination to form alkenes.
Oxidation and Reduction: Although less common, the compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and ammonia (NH3).
Elimination Reactions: Strong bases like potassium tert-butoxide (t-BuOK) are often used.
Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and lithium aluminum hydride (LiAlH4) for reduction.
Major Products Formed
Nucleophilic Substitution: Products depend on the nucleophile used, such as alcohols, nitriles, or amines.
Elimination Reactions: Alkenes are the primary products.
Oxidation and Reduction: Depending on the reagent, products can include alcohols or alkanes.
Aplicaciones Científicas De Investigación
1-Bromo-4-chlorodecane has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the preparation of complex molecules.
Biology: Employed in the study of biological pathways and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-bromo-4-chlorodecane involves its reactivity with nucleophiles and bases. The bromine and chlorine atoms act as leaving groups, allowing the compound to participate in substitution and elimination reactions. The molecular targets and pathways depend on the specific reaction and the reagents involved.
Comparación Con Compuestos Similares
Similar Compounds
1-Bromo-4-chlorobutane: A shorter chain analog with similar reactivity.
1-Bromo-4-chlorooctane: An intermediate chain analog with comparable properties.
Uniqueness
1-Bromo-4-chlorodecane is unique due to its specific chain length and the positioning of the halogen atoms, which influence its reactivity and applications
Propiedades
Fórmula molecular |
C10H20BrCl |
|---|---|
Peso molecular |
255.62 g/mol |
Nombre IUPAC |
1-bromo-4-chlorodecane |
InChI |
InChI=1S/C10H20BrCl/c1-2-3-4-5-7-10(12)8-6-9-11/h10H,2-9H2,1H3 |
Clave InChI |
DHBXYDXZDGEFBV-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(CCCBr)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





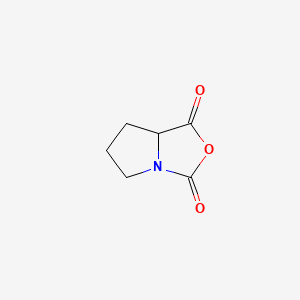

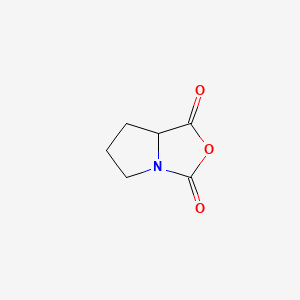
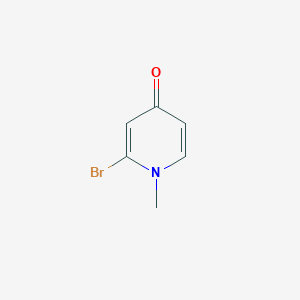
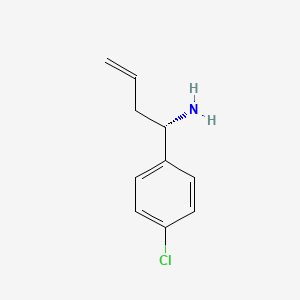



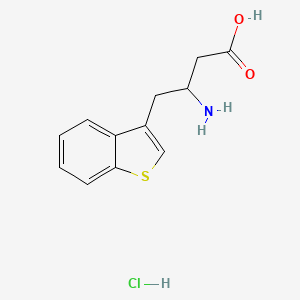
![2-methyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile](/img/structure/B12091788.png)

